2-(2,3-Difluoro-6-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2,3-Difluoro-6-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic synthesis. This compound is known for its stability and versatility, making it a valuable building block in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluoro-6-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-difluoro-6-(methylthio)phenylboronic acid with pinacol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or toluene
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluoro-6-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids or alcohols.
Reduction: Reduction reactions can convert the boron moiety to boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Halogenated reagents like bromine (Br2) or iodine (I2)
Major Products
Oxidation: Boronic acids or alcohols
Reduction: Boranes
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
2-(2,3-Difluoro-6-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of boron-containing drugs, which have applications in cancer therapy and other medical treatments.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(2,3-Difluoro-6-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of boron-oxygen complexes. These complexes can undergo various reactions, including nucleophilic substitution, elimination, and addition reactions. The boron moiety acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-6-methoxyphenylboronic acid
- 2,3-Difluoro-6-(methylthio)phenyl)methanol
- 2,3-Difluoro-6-(methylthio)phenol
Uniqueness
2-(2,3-Difluoro-6-(methylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its stability and ease of handling. Unlike some boronic acids, it is less prone to oxidation and hydrolysis, making it a more reliable reagent in various chemical reactions. Its unique structure also allows for selective functionalization, providing an advantage in complex synthetic pathways.
Properties
Molecular Formula |
C13H17BF2O2S |
---|---|
Molecular Weight |
286.1 g/mol |
IUPAC Name |
2-(2,3-difluoro-6-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H17BF2O2S/c1-12(2)13(3,4)18-14(17-12)10-9(19-5)7-6-8(15)11(10)16/h6-7H,1-5H3 |
InChI Key |
WNLNTHGAKPKZQY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)SC |
Origin of Product |
United States |
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